2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(morpholin-4-yl)phenyl]acetamide is a complex organic compound notable for its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents. This compound is characterized by its unique thiazolidine ring structure, which contributes to its biological activity.
The compound is cataloged under the CAS number 305373-08-4 and is available through various chemical suppliers, including Sigma-Aldrich and EvitaChem. It serves as a key intermediate in synthesizing a series of derivatives that exhibit cytotoxic properties against cancer cell lines, such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) .
This compound falls under the category of thiazolidines, which are five-membered heterocyclic compounds containing sulfur. It is classified as an organic compound with a significant role in pharmaceutical chemistry due to its potential therapeutic applications.
The synthesis of 2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(morpholin-4-yl)phenyl]acetamide typically involves multi-step reactions. One common method includes the Knoevenagel condensation reaction, where a thiazolidine derivative reacts with various aldehydes to form a series of compounds with potential cytotoxic activity .
The synthesis may require specific conditions such as controlled temperatures and the use of solvents to facilitate the reaction. The reaction conditions often involve heating the mixture at elevated temperatures to promote the formation of the desired thiazolidine structure.
The molecular formula for this compound is C19H26N4O3S, indicating it contains 19 carbon atoms, 26 hydrogen atoms, 4 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom. The structure includes a thiazolidine ring fused with an acetamide group and a morpholine-substituted phenyl group.
Key structural data includes:
The compound undergoes various chemical reactions typical for thiazolidine derivatives, including nucleophilic substitutions and condensation reactions. These reactions are crucial for synthesizing derivatives that may enhance biological activity or alter pharmacokinetic properties.
For instance, the reaction between this compound and different electrophiles can lead to modifications that improve solubility or target specificity in cancer therapy. The reaction mechanisms often involve proton transfers and rearrangements characteristic of heterocyclic compounds.
The mechanism of action for compounds like 2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(morpholin-4-yl)phenyl]acetamide typically involves interactions with specific biological targets such as enzymes or receptors involved in cancer cell proliferation.
Studies have shown that derivatives of this compound exhibit cytotoxic effects by inducing apoptosis in cancer cells. The precise molecular interactions often require further investigation through biochemical assays to elucidate their mechanisms fully.
The compound is expected to be a solid at room temperature with potential solubility in organic solvents due to its complex structure. Specific melting points and boiling points may vary based on purity and crystallization conditions.
It exhibits stability under standard laboratory conditions but may be sensitive to light or moisture. The reactivity profile indicates potential for further derivatization, making it suitable for various synthetic pathways in medicinal chemistry.
2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(morpholin-4-yl)phenyl]acetamide is primarily investigated for its anti-cancer properties. Its derivatives are being explored as potential therapeutic agents against various cancers due to their ability to induce cell death in malignant cells. Furthermore, ongoing research aims to optimize these compounds for better efficacy and safety profiles in clinical applications .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: